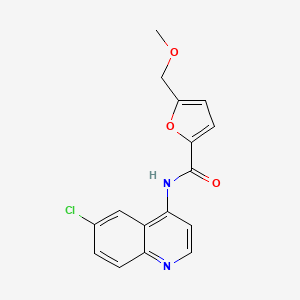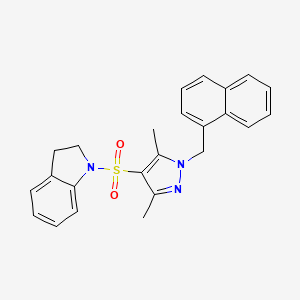
N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic organic compound that features a quinoline moiety substituted with a chlorine atom at the 6-position and a furan ring substituted with a methoxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Methoxymethyl Substitution: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA).
Amide Formation: The final step involves the coupling of the quinoline and furan moieties through an amide bond, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Quinoline derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline and furan derivatives.
Medicine: As a potential drug candidate for the treatment of diseases such as malaria, cancer, and bacterial infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide would depend on its specific application. For example:
Antimalarial Activity: The compound may inhibit heme detoxification in the malaria parasite, similar to other quinoline-based antimalarials.
Anticancer Activity: The compound may interfere with DNA replication or repair processes in cancer cells.
Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-2-carboxamide: A compound with a similar quinoline core but different substituents.
Furancarboxamide: A compound with a similar furan ring but different substituents.
Uniqueness
N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is unique due to its combination of a quinoline and furan moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
955315-31-8 |
|---|---|
Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3/c1-21-9-11-3-5-15(22-11)16(20)19-14-6-7-18-13-4-2-10(17)8-12(13)14/h2-8H,9H2,1H3,(H,18,19,20) |
InChI Key |
COGGONVUHNXNOO-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone](/img/structure/B12198186.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B12198199.png)

![4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B12198213.png)
![N-(2,4-dimethoxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B12198217.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B12198222.png)
![7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12198227.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12198229.png)
![(1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B12198230.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12198236.png)
![3-cyclopentyl-N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12198246.png)
![N-[2-phenyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12198253.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B12198259.png)
![ethyl 4-{3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanoyl}piperazine-1-carboxylate](/img/structure/B12198263.png)
